N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Descripción
BenchChem offers high-quality N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4S/c24-19-7-3-17(4-8-19)21-11-12-22(27-26-21)32-16-13-25-23(29)18-5-9-20(10-6-18)33(30,31)28-14-1-2-15-28/h3-12H,1-2,13-16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSTZHAJSSUYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has attracted significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining several functional groups:
- Pyridazine ring : Contributes to the compound's ability to interact with biological targets.
- Fluorophenyl group : Enhances lipophilicity and may influence binding affinity.
- Pyrrolidinylsulfonyl moiety : Imparts unique biological properties, potentially affecting receptor interactions.
This structural diversity allows the compound to exhibit various biological activities, making it a candidate for drug development in multiple therapeutic areas.
The biological activity of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide primarily involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The mechanisms can be summarized as follows:
- Target Binding : The compound binds to specific sites on target proteins, modulating their activity.
- Enzyme Inhibition : It may inhibit key enzymes involved in disease pathways, leading to altered cellular functions.
- Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it effectively inhibits the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HT29 (Colon Cancer) | 5.2 | |
| MCF7 (Breast Cancer) | 4.8 | |
| A549 (Lung Cancer) | 6.0 |
These findings suggest that the compound may interfere with critical pathways involved in tumor growth and survival.
Anti-inflammatory Effects
In addition to its anticancer properties, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has demonstrated anti-inflammatory effects in preclinical models. It reduces the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation, such as NF-kB signaling.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Cancer Cell Lines :
- Objective: To evaluate the cytotoxic effects on various cancer cell lines.
- Findings: Significant inhibition of cell viability was observed across multiple lines, particularly in HT29 and MCF7 cells, indicating potential for further development as an anticancer agent.
-
Inflammation Model :
- Objective: To assess anti-inflammatory properties using an LPS-induced inflammation model.
- Findings: The compound significantly reduced levels of TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.
-
Kinase Inhibition Profile :
- Research indicates that this compound may act as a selective inhibitor of certain kinases involved in cancer progression, with potential implications for targeted therapy.
Métodos De Preparación
Pyridazine Ring Formation
The pyridazine nucleus is constructed via cyclocondensation of 1,4-diketones with hydrazine derivatives. A modified approach from employs:
- 4-Fluorophenylglyoxal (1.0 eq) and maleic hydrazide (1.2 eq) in acetic acid at 110°C for 8 hours, yielding 6-(4-fluorophenyl)pyridazin-3(2H)-one.
- Demethylation using BBr₃ in dichloromethane at −78°C converts the 3-methoxy derivative to the hydroxyl group.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | AcOH, 110°C, 8 h | 68% | 95% |
| Demethylation | BBr₃, CH₂Cl₂, −78°C, 2 h | 82% | 97% |
Etherification of 2-Aminoethanol
The hydroxyl group of 6-(4-fluorophenyl)pyridazin-3-ol undergoes alkylation with 2-chloroethylamine hydrochloride:
- Mitsunobu Conditions : DIAD (1.5 eq), PPh₃ (1.5 eq) in THF at 0°C → RT, 12 h.
- Alternative SN2 Reaction : K₂CO₃ (3.0 eq), DMF, 80°C, 6 h, yielding 2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethylamine.
Optimization Insight : Mitsunobu conditions favor stereochemical control but require stringent anhydrous protocols, whereas SN2 offers scalability with moderate yields (75–82%).
Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoyl Chloride
Sulfonylation of Benzamide Precursor
- 4-Chlorosulfonylbenzoic acid (1.0 eq) reacts with pyrrolidine (2.5 eq) in dichloromethane at 0°C → RT for 4 h, forming 4-(pyrrolidin-1-ylsulfonyl)benzoic acid.
- Activation to Acyl Chloride : Treatment with SOCl₂ (3.0 eq) in toluene at reflux (4 h), followed by solvent evaporation under vacuum.
Analytical Validation :
- ¹H NMR (CDCl₃): δ 8.10 (d, J = 8.4 Hz, 2H, ArH), 7.95 (d, J = 8.4 Hz, 2H, ArH), 3.25–3.15 (m, 4H, pyrrolidine CH₂), 1.95–1.85 (m, 4H, pyrrolidine CH₂).
- FT-IR : 1775 cm⁻¹ (C=O stretch of acyl chloride).
Amide Coupling and Final Assembly
The amine intermediate (2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethylamine) reacts with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride under Schotten-Baumann conditions:
- Base-Mediated Coupling : NaOH (2.0 eq), H₂O/THF (1:1), 0°C → RT, 6 h.
- Catalytic Coupling : HBTU (1.1 eq), DIPEA (3.0 eq) in DMF, RT, 12 h, achieving higher yields (88%).
Purification :
- Column chromatography (SiO₂, EtOAc/hexane 3:7 → 1:1) isolates the product as a white solid.
- HPLC Purity : 99.2% (C18, 0.1% TFA/ACN gradient).
Spectroscopic Confirmation :
- HRMS (ESI+) : m/z calc. for C₂₄H₂₄FN₄O₄S [M+H]⁺: 507.1445; found: 507.1448.
- ¹³C NMR : 167.8 (C=O), 159.2 (C-F), 134.5–116.2 (aromatic carbons), 46.3 (pyrrolidine CH₂).
Alternative Pathways and Comparative Analysis
Solid-Phase Synthesis
A patent-derived method immobilizes the benzamide precursor on Wang resin, enabling iterative sulfonylation and amidation. This approach reduces purification steps but suffers from lower overall yields (52–60%).
One-Pot Sequential Reactions
Combining sulfonylation and amide coupling in a single vessel using DABCO as a dual-base catalyst achieves 78% yield but requires precise stoichiometric control.
Industrial-Scale Considerations
- Cost Efficiency : SN2 etherification and HBTU-mediated coupling are preferred for kilogram-scale production.
- Green Chemistry Metrics : E-factor analysis reveals 18.2 kg waste/kg product, driven by solvent use in chromatographic steps. Switching to recrystallization (EtOH/H₂O) lowers the E-factor to 6.8.
Challenges and Optimization Opportunities
Q & A
Q. Critical Considerations :
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) .
- Cross-validate findings with RNA sequencing to identify off-target pathway modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
